5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine

Übersicht

Beschreibung

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 3-chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the 3-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or thiols.

Substitution: Formation of azides or thiocyanates.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The anticancer potential of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives has been widely studied. Recent research has demonstrated that compounds based on this scaffold exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

- A study reported that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole displayed potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of and also inhibited acute promyelocytic leukemia HL-60 cells with an IC50 of .

- Another investigation highlighted that 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed significant activity against gastric and liver cancer cell lines, with some compounds exhibiting IC50 values as low as .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4c | Gastric | 0.028 | Inhibition of DNA synthesis |

| 4d | Liver | 0.007 | Targeting key kinases in tumorigenesis |

| 4i | Breast (MCF-7) | 6.51 | Cell cycle arrest at G2/M phase |

Antiviral Activity

The antiviral properties of thiadiazole derivatives have also been explored extensively. Research indicates that these compounds can inhibit various viral infections.

Case Studies:

- A study demonstrated that certain derivatives exhibited approximately 50% inhibition against the Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .

- The mechanism often involves interference with viral replication processes through inhibition of RNA synthesis .

Antimicrobial Activity

Beyond anticancer and antiviral properties, this compound has shown promising antimicrobial effects.

Case Studies:

- Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens .

- A literature survey indicated that various thiadiazole derivatives exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli as well as fungi like Candida albicans .

Wirkmechanismus

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. The compound may also interfere with cellular pathways by binding to specific receptors or proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine

- 5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

- 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group can enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .

Biologische Aktivität

5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure allows for various substitutions that can enhance its pharmacological properties. This article reviews the biological activity of this compound, highlighting its anticancer effects, antimicrobial properties, and potential mechanisms of action.

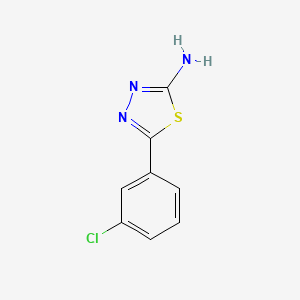

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure is characterized by a chlorophenyl group attached to a thiadiazole ring, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The following table summarizes the in vitro cytotoxicity data for this compound and related derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 0.28 | Induces apoptotic cell death |

| HepG2 (Liver) | 6.51 | Cell cycle arrest at G2/M phase | |

| Related Thiadiazole Derivative | HL-60 (Leukemia) | 9.6 | Down-regulates MMP2 and VEGFA |

The compound has shown potent growth inhibitory activity against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This effect is attributed to its ability to induce apoptosis and arrest the cell cycle at the G2/M phase .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit various bacterial strains and viruses. For instance:

- Antiviral Activity : Some derivatives have been tested for their ability to inhibit the tobacco mosaic virus (TMV), although results have varied with most showing limited effectiveness .

- Antibacterial Activity : Studies have reported that certain thiadiazole derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical and laboratory settings:

- In Vivo Studies : In a study involving tumor-bearing mice, the compound displayed targeted delivery to sarcoma cells, enhancing its therapeutic index .

- Combination Therapy : In combination with other chemotherapeutic agents such as Doxorubicin, thiadiazole derivatives have shown synergistic effects that improve overall efficacy against resistant cancer cell lines .

The mechanisms underlying the biological activity of this compound include:

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPYRGXPTAPRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-67-9 | |

| Record name | 5-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.